molecular formula C6H13N3O2 B13124324 5-Ethyl-1-(hydroxymethyl)-1,3,5-triazinan-2-one

5-Ethyl-1-(hydroxymethyl)-1,3,5-triazinan-2-one

Katalognummer: B13124324
Molekulargewicht: 159.19 g/mol
InChI-Schlüssel: HJBIVKRCJWSZET-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Ethyl-1-(hydroxymethyl)-1,3,5-triazinan-2-one is a heterocyclic compound that contains a triazinane ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethyl-1-(hydroxymethyl)-1,3,5-triazinan-2-one typically involves the reaction of ethylamine with formaldehyde and cyanamide under controlled conditions. The reaction proceeds through a series of steps including condensation and cyclization to form the triazinane ring.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under specific conditions to ensure high yield and purity. The process may also include purification steps such as crystallization or distillation to isolate the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

5-Ethyl-1-(hydroxymethyl)-1,3,5-triazinan-2-one can undergo various chemical reactions including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.

    Reduction: The triazinane ring can be reduced under specific conditions.

    Substitution: The ethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of 5-Ethyl-1-(carboxymethyl)-1,3,5-triazinan-2-one.

    Reduction: Formation of reduced triazinane derivatives.

    Substitution: Formation of various substituted triazinane derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

5-Ethyl-1-(hydroxymethyl)-1,3,5-triazinan-2-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities such as antimicrobial or antiviral properties.

    Medicine: Explored for its potential use in drug development due to its unique structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 5-Ethyl-1-(hydroxymethyl)-1,3,5-triazinan-2-one involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with biological molecules, influencing their activity. The triazinane ring can interact with enzymes or receptors, modulating their function and leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 5-Ethyl-5-hydroxymethyl-1,3-dioxane
  • 5-Ethyl-1-(hydroxymethyl)octahydro-2H-quinolizinium

Comparison

5-Ethyl-1-(hydroxymethyl)-1,3,5-triazinan-2-one is unique due to its triazinane ring structure, which distinguishes it from other similar compounds like 5-Ethyl-5-hydroxymethyl-1,3-dioxane and 5-Ethyl-1-(hydroxymethyl)octahydro-2H-quinolizinium. This unique structure imparts different chemical and biological properties, making it a valuable compound for various applications.

Eigenschaften

Molekularformel

C6H13N3O2

Molekulargewicht

159.19 g/mol

IUPAC-Name

5-ethyl-1-(hydroxymethyl)-1,3,5-triazinan-2-one

InChI

InChI=1S/C6H13N3O2/c1-2-8-3-7-6(11)9(4-8)5-10/h10H,2-5H2,1H3,(H,7,11)

InChI-Schlüssel

HJBIVKRCJWSZET-UHFFFAOYSA-N

Kanonische SMILES

CCN1CNC(=O)N(C1)CO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.